molecular formula C12H16N2O2 B14826314 4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide

4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide

Cat. No.: B14826314
M. Wt: 220.27 g/mol
InChI Key: JXTVPFDNGDMTLE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a N-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide typically involves multiple steps. One common approach is to start with the appropriate benzamide derivative and introduce the aminomethyl group through a nucleophilic substitution reaction. The cyclopropoxy group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the process is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group may enhance its binding affinity. The N-methylbenzamide moiety can interact with hydrophobic pockets in proteins, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(aminomethyl)-3-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-14-12(15)8-2-3-9(7-13)11(6-8)16-10-4-5-10/h2-3,6,10H,4-5,7,13H2,1H3,(H,14,15)

InChI Key

JXTVPFDNGDMTLE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)CN)OC2CC2

Origin of Product

United States

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